
2-Azido-5-ethenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-ethenylcyclohexan-1-ol is an organic compound that features an azide group (-N₃) and an ethenyl group (-CH=CH₂) attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-ethenylcyclohexan-1-ol can be achieved through the regioselective ring-opening of epoxides. One method involves the use of halohydrin dehalogenase from Ilumatobacter coccineus, which catalyzes the azide-mediated ring-opening of styrene oxide derivatives to produce 2-azido-2-aryl-1-ols . This biocatalytic approach is highly efficient, with yields up to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of biocatalysts like halohydrin dehalogenase could be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-ethenylcyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Cycloaddition: The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Dienes and dienophiles under thermal or catalytic conditions.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of cyclohexene derivatives.
Applications De Recherche Scientifique
2-Azido-5-ethenylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles, such as triazoles and oxazolidinones.
Materials Science: Potential use in the development of thermally stable and biodegradable polymers.
Medicinal Chemistry: Utilized in the synthesis of bioactive compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Azido-5-ethenylcyclohexan-1-ol involves the reactivity of the azide and ethenyl groups. The azide group acts as a nucleophile in substitution reactions, while the ethenyl group can participate in cycloaddition reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-2-aryl-1-ols: Similar in structure but with different substituents on the cyclohexanol ring.
Cyclohexanol Derivatives: Compounds like 1-ethynylcyclohexanol, which have different functional groups attached to the cyclohexanol ring.
Uniqueness
2-Azido-5-ethenylcyclohexan-1-ol is unique due to the presence of both azide and ethenyl groups on the cyclohexanol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
83185-49-3 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-azido-5-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-2-6-3-4-7(10-11-9)8(12)5-6/h2,6-8,12H,1,3-5H2 |
Clé InChI |
JCSMXHKNHWLWRZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(C(C1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


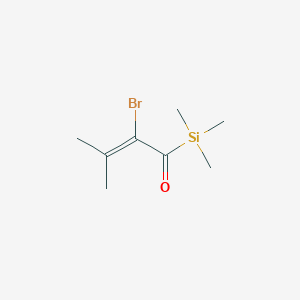
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
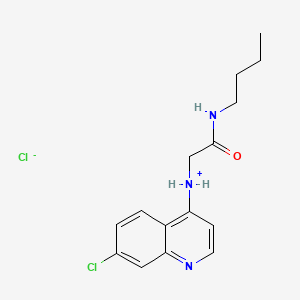
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
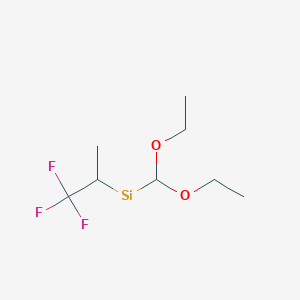
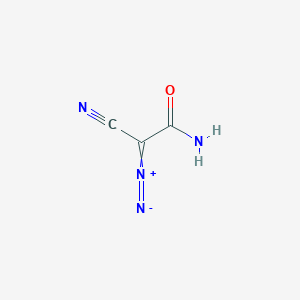
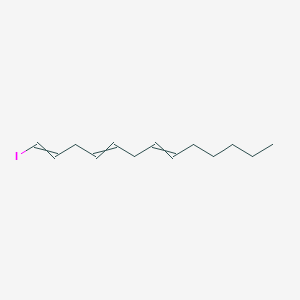
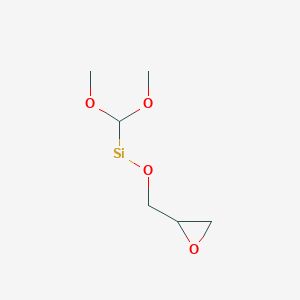
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
